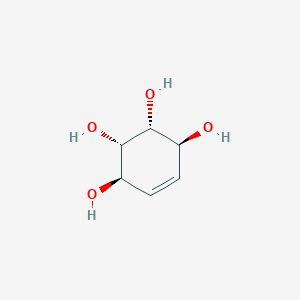

Conduritol A

Description

This compound has been reported in Gymnema sylvestre and Marsdenia tomentosa with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUBQXAKGXQBHA-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@H]([C@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894915 | |

| Record name | Conduritol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-87-4 | |

| Record name | Conduritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conduritol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conduritol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CONDURITOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL4Q1FZ32P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Natural Origins of Conduritol A: A Technical Guide for Researchers

Introduction: Conduritol A, a naturally occurring cyclitol, has garnered significant interest within the scientific community for its diverse biological activities. As a member of the conduritol family, this cyclohexenetetrol isomer plays a role in various physiological processes and holds potential for therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its biosynthesis, quantification in plant materials, and comprehensive protocols for its extraction and purification. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the natural procurement and underlying biochemistry of this promising compound.

Natural Occurrence and Quantitative Analysis

This compound has been identified in a select number of plant species, with two prominent sources being Marsdenia condurango (also known as Ruehssia cundurango) and Gymnema sylvestre. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. A summary of the reported quantitative data is presented in Table 1.

| Plant Species | Plant Part | Reported Yield of this compound | Reference |

| Gymnema sylvestre | Dried Leaves | 1.73 g per 100 g | [Source for Gymnema sylvestre yield] |

| Marsdenia condurango | Bark | Data not available in sufficient detail | N/A |

Note: While Marsdenia condurango is a known source of this compound, specific quantitative yield data from publicly available scientific literature is limited.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a branch of the broader cyclitol pathway in plants, which originates from glucose. The central precursor for most cyclitols, including conduritols, is myo-inositol. The pathway begins with the isomerization of glucose-6-phosphate to myo-inositol-1-phosphate, a reaction catalyzed by myo-inositol-1-phosphate synthase (MIPS). Subsequently, myo-inositol-1-phosphate is dephosphorylated by myo-inositol monophosphatase to yield free myo-inositol.

While the complete enzymatic sequence for the conversion of myo-inositol to this compound has not been fully elucidated in all plant species, a putative pathway can be proposed based on known biochemical reactions in cyclitol metabolism. This likely involves a series of oxidation and reduction steps catalyzed by dehydrogenases and epimerases to modify the stereochemistry of the hydroxyl groups and introduce the double bond characteristic of conduritols.

Caption: Putative biosynthetic pathway of this compound from glucose.

Experimental Protocols for Isolation and Purification

The following sections provide detailed methodologies for the extraction and purification of this compound from its primary natural sources.

Isolation of this compound from Gymnema sylvestre

This protocol is adapted from established phytochemical procedures for the isolation of this compound from the dried leaves of Gymnema sylvestre.

1. Extraction:

- Homogenize 100 g of dried and powdered Gymnema sylvestre leaves in 500 mL of 30% ethanol.

- Stir the mixture at room temperature for 24 hours.

- Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

- Concentrate the filtrate under reduced pressure to remove the ethanol.

2. Removal of Gymnemic Acid:

- Adjust the pH of the resulting aqueous solution to 2.0 with 1 N HCl. This will cause the precipitation of gymnemic acid.

- Centrifuge the mixture at 3000 x g for 15 minutes to pellet the precipitate.

- Carefully decant and collect the supernatant.

3. Deionization:

- Neutralize the supernatant with 1 N NaOH.

- Pass the neutralized solution through a mixed-bed ion-exchange column containing a strong acid cation-exchange resin (H+ form) and a strong base anion-exchange resin (Cl- form).

- Collect the eluate.

4. Column Chromatography:

- Activated Carbon Column:

- Concentrate the deionized solution under reduced pressure.

- Apply the concentrated solution to an activated carbon column.

- Elute the column with deionized water.

- Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).

- Alumina Column:

- Pool the fractions containing this compound and concentrate under reduced pressure.

- Dissolve the residue in a minimal amount of n-propanol.

- Apply the solution to an activated alumina column.

- Elute the column with n-propanol.

- Collect the fractions and monitor by TLC.

5. Crystallization:

- Pool the purified fractions containing this compound and concentrate to a small volume.

- Add absolute ethanol to the concentrate to induce crystallization.

- Collect the crystals by filtration and dry under vacuum.

Start [label="Dried Gymnema sylvestre Leaves", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Extraction [label="Homogenization in 30% Ethanol"];

Filtration [label="Filtration"];

Concentration1 [label="Ethanol Removal"];

Acidification [label="pH Adjustment to 2.0 (HCl)"];

Centrifugation [label="Centrifugation to Remove\nGymnemic Acid"];

Neutralization [label="Neutralization (NaOH)"];

IonExchange [label="Ion-Exchange Chromatography"];

Concentration2 [label="Concentration"];

CarbonChrom [label="Activated Carbon Column\n(Elution with Water)"];

AluminaChrom [label="Activated Alumina Column\n(Elution with n-Propanol)"];

Crystallization [label="Crystallization from Ethanol"];

End [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Extraction;

Extraction -> Filtration;

Filtration -> Concentration1;

Concentration1 -> Acidification;

Acidification -> Centrifugation;

Centrifugation -> Neutralization;

Neutralization -> IonExchange;

IonExchange -> Concentration2;

Concentration2 -> CarbonChrom;

CarbonChrom -> AluminaChrom;

AluminaChrom -> Crystallization;

Crystallization -> End;

}

Caption: Experimental workflow for the isolation of this compound.

Proposed General Protocol for Isolation from Marsdenia condurango

While a detailed, publicly available protocol for the specific isolation of this compound from Marsdenia condurango is scarce, a general approach can be proposed based on standard phytochemical methods for the extraction of polar compounds from plant bark.

1. Preliminary Extraction:

- Grind the dried bark of Marsdenia condurango to a fine powder.

- Perform a Soxhlet extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar constituents.

- Air-dry the defatted plant material.

2. Ethanolic Extraction:

- Extract the defatted bark powder with 80-95% ethanol by maceration or Soxhlet extraction.

- Filter and concentrate the ethanolic extract under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol). This compound, being a polar compound, is expected to remain predominantly in the aqueous or butanolic fraction.

4. Chromatographic Purification:

- Subject the polar fraction to column chromatography. A combination of techniques may be necessary for purification:

- Silica Gel Chromatography: Using a gradient of chloroform-methanol or ethyl acetate-methanol as the mobile phase.

- Sephadex LH-20 Chromatography: For size exclusion and further purification.

- Preparative High-Performance Liquid Chromatography (HPLC): For final purification, using a suitable column (e.g., C18 or a specific column for carbohydrate analysis) and a mobile phase such as acetonitrile-water.

5. Characterization:

- The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), and by comparison with a known standard of this compound.

Disclaimer: This proposed protocol is a general guideline and may require optimization for efficient isolation of this compound from Marsdenia condurango.

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of this compound. The detailed protocols and biosynthetic pathway information serve as a valuable resource for researchers initiating or advancing their work on this important natural product. Further research is warranted to fully elucidate the specific enzymatic steps in the biosynthesis of this compound and to establish a standardized, high-yield isolation protocol from Marsdenia condurango.

Biosynthesis of Conduritol A in Gymnema sylvestre: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Conduritol A, a naturally occurring cyclitol found in Gymnema sylvestre, has garnered significant interest for its potential therapeutic applications, including its role as a glycosidase inhibitor. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Gymnema sylvestre, starting from the central precursor, myo-inositol. While the complete pathway has not been experimentally elucidated in this specific organism, this document outlines a putative pathway based on established principles of cyclitol biochemistry in plants. Furthermore, it details the requisite experimental protocols to validate this proposed pathway, offering a roadmap for future research.

Introduction

Gymnema sylvestre, a perennial woody vine native to tropical regions of Asia, has a long history of use in traditional medicine, particularly for the management of diabetes. Its leaves contain a variety of bioactive compounds, including gymnemic acids, saponins, and the cyclitol, this compound.[1][2] Cyclitols are carbocyclic polyols that play diverse roles in plants, including acting as osmolytes and precursors for essential metabolites.[3][4] this compound, a cyclohexenetetrol, is of particular interest due to its demonstrated biological activities.

The biosynthesis of cyclitols in plants is known to originate from glucose, with myo-inositol serving as a key intermediate.[3][5] This guide focuses on the proposed enzymatic transformations that lead from myo-inositol to this compound within the cellular machinery of Gymnema sylvestre.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process commencing with myo-inositol, which itself is synthesized from glucose-6-phosphate. The proposed pathway involves a series of oxidation and dehydration reactions to introduce the characteristic double bond of the conduritol ring.

Synthesis of the Precursor: myo-Inositol

The formation of myo-inositol from glucose-6-phosphate is a well-established pathway in plants and other organisms.[6][7] It involves two key enzymatic steps:

-

myo-Inositol-1-phosphate synthase (MIPS) : This enzyme catalyzes the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This is a critical regulatory step in the pathway.[6][7]

-

myo-Inositol monophosphatase (IMP) : This enzyme subsequently dephosphorylates 1L-myo-inositol-1-phosphate to yield free myo-inositol.[6][7]

Proposed Conversion of myo-Inositol to this compound

The conversion of the saturated cyclitol, myo-inositol, to the unsaturated this compound likely involves an oxidation (dehydrogenation) step to introduce a double bond. This is a common biochemical strategy for the formation of unsaturated rings. A plausible, though unconfirmed, pathway is proposed below:

-

myo-Inositol Dehydrogenase (proposed) : A putative dehydrogenase enzyme could oxidize one of the hydroxyl groups of myo-inositol to a ketone, forming an inosose intermediate.

-

Enolase/Dehydratase (proposed) : A subsequent enzymatic step, possibly involving an enolase or a dehydratase, could then facilitate the elimination of a water molecule to create the carbon-carbon double bond, yielding this compound. The specific stereochemistry of this compound would be determined by the regiospecificity and stereospecificity of these enzymes.

Quantitative Data Summary

As the biosynthetic pathway of this compound in Gymnema sylvestre has not been fully elucidated, there is currently no quantitative data available in the scientific literature regarding enzyme kinetics, substrate concentrations, or product yields for the specific enzymes involved in this pathway. The following table is provided as a template for future research to populate as data becomes available.

| Enzyme (Proposed) | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| myo-Inositol Dehydrogenase | myo-Inositol | TBD | TBD | TBD | TBD |

| Enolase/Dehydratase | Inosose | TBD | TBD | TBD | TBD |

| Table 1: Template for Quantitative Enzymatic Data. TBD: To Be Determined. |

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of established biochemical and molecular biology techniques can be employed.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into downstream products.

Objective: To confirm that myo-inositol is a direct precursor of this compound in Gymnema sylvestre.

Methodology:

-

Precursor Administration: Feed detached leaves or cell suspension cultures of Gymnema sylvestre with 13C-labeled myo-inositol. A control group should be fed with unlabeled myo-inositol.

-

Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.

-

Extraction: Perform a methanol-based extraction of metabolites from the plant tissue.

-

Analysis: Analyze the crude extract using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Interpretation: Compare the mass spectra of this compound from the labeled and unlabeled samples. The incorporation of 13C into the this compound molecule in the labeled experiment would confirm the precursor-product relationship.

Enzyme Assays

Enzyme assays are essential for identifying and characterizing the specific enzymatic activities involved in the pathway.

Objective: To detect and characterize the proposed myo-inositol dehydrogenase and enolase/dehydratase activities.

Methodology:

-

Protein Extraction: Prepare a crude protein extract from Gymnema sylvestre tissues.

-

Assay for Dehydrogenase:

-

Incubate the protein extract with myo-inositol and NAD+ (or NADP+).

-

Monitor the production of NADH (or NADPH) spectrophotometrically at 340 nm.

-

Confirm the formation of the inosose product using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Assay for Enolase/Dehydratase:

-

Synthesize the putative inosose intermediate chemically.

-

Incubate the protein extract with the inosose intermediate.

-

Monitor the formation of this compound over time using LC-MS.

-

-

Enzyme Purification: If activity is detected, proceed with standard protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography) to isolate the enzymes for detailed kinetic characterization.

Transcriptome Analysis and Gene Discovery

Identifying the genes encoding the biosynthetic enzymes is the ultimate goal for metabolic engineering.

Objective: To identify candidate genes for the proposed enzymes from Gymnema sylvestre.

Methodology:

-

RNA Sequencing: Perform RNA-Seq on Gymnema sylvestre tissues known to accumulate this compound.

-

Transcriptome Assembly: Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Gene Annotation: Annotate the transcripts to identify genes belonging to dehydrogenase and enolase/dehydratase families.

-

Differential Expression Analysis: Compare the transcriptomes of high and low this compound-accumulating tissues or plants under different conditions to identify candidate genes that are co-expressed with this compound production.

-

Gene Cloning and Functional Characterization: Clone the candidate genes and express them in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic activity.

Conclusion and Future Directions

The biosynthesis of this compound in Gymnema sylvestre is a promising area of research with implications for the sustainable production of this valuable bioactive compound. This guide has outlined a putative biosynthetic pathway, starting from the well-established precursor myo-inositol, and has provided a clear experimental framework for its validation. Future research should focus on the execution of these experiments to identify and characterize the novel enzymes involved in this pathway. The successful elucidation of the complete biosynthetic pathway will pave the way for metabolic engineering strategies to enhance this compound production in Gymnema sylvestre or to transfer the pathway to a microbial host for industrial-scale fermentation.

References

- 1. Inositol Metabolism in Plants. V. Conversion of Myo-inositol to Uronic Acid and Pentose Units of Acidic Polysaccharides in Root-tips of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Conduritol A and Conduritol B Epoxides: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conduritol epoxides, a class of cyclitols containing a reactive epoxide ring, have garnered significant attention in chemical biology and drug discovery due to their ability to act as irreversible inhibitors of various glycosidases. This technical guide provides a detailed comparative analysis of two key isomers, Conduritol A epoxide and Conduritol B epoxide. While both share a common conduritol framework, their distinct stereochemistry profoundly influences their synthesis, biological activity, and potential therapeutic applications. This document outlines their structural differences, summarizes key synthetic methodologies, presents available quantitative data on their biological activities, and provides detailed experimental protocols for their preparation and analysis.

Introduction

Conduritols are a group of naturally occurring and synthetic cyclohexenetetrols, characterized by a six-membered carbon ring with four hydroxyl groups and one double bond. The epoxidation of this double bond yields conduritol epoxides, which have proven to be valuable tools for studying carbohydrate-processing enzymes. Their strained epoxide ring is susceptible to nucleophilic attack by amino acid residues within the active site of these enzymes, leading to covalent and often irreversible inhibition. This mechanism-based inhibition makes them attractive candidates for the development of therapeutic agents for diseases associated with aberrant glycosidase activity.

This guide focuses on the comparative aspects of this compound epoxide and Conduritol B epoxide, highlighting the critical role of stereochemistry in determining their biological function.

Structural Elucidation: this compound Epoxide vs. Conduritol B Epoxide

The fundamental difference between this compound and Conduritol B epoxides lies in the stereochemical arrangement of their hydroxyl groups relative to the epoxide ring.

This compound possesses a cis-diol arrangement on the carbon atoms adjacent to the double bond, which upon epoxidation, can theoretically lead to two diastereomeric epoxides, syn and anti, depending on the face of the double bond that is oxidized.

Conduritol B , in contrast, has a trans-diol arrangement adjacent to the double bond. Its epoxidation also yields corresponding epoxide structures.

The precise stereochemistry of the hydroxyl groups and the epoxide ring is crucial for the molecule's interaction with the enzyme's active site.

Table 1: Physicochemical Properties of Conduritol Epoxides

| Property | This compound Epoxide | Conduritol B Epoxide |

| Molecular Formula | C₆H₁₀O₅ | C₆H₁₀O₅[1] |

| Molecular Weight | 162.14 g/mol | 162.14 g/mol [1] |

| IUPAC Name | (1S,2R,3R,4S,5R,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol (for one enantiomer) | (1R,2R,3S,4R,5S,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol (for one enantiomer) |

| CAS Number | Not specified in retrieved results | 6090-95-5 |

Synthesis of Conduritol Epoxides

The synthesis of conduritol epoxides typically involves the stereoselective epoxidation of the corresponding conduritol precursor.

Synthesis of Conduritol B Epoxide

An improved synthesis of Conduritol B epoxide has been reported, often starting from readily available precursors.[2] A common method involves the epoxidation of a protected conduritol B derivative followed by deprotection.

General Synthesis of Conduritol Epoxides

A general method for the synthesis of various conduritol epoxides, including derivatives of conduritol C, E, and F, has been described.[3][4] These syntheses often employ chemoenzymatic methods to establish the initial stereochemistry of the cyclitol ring.[4]

Experimental Protocol: General Epoxidation of Conduritols

A general protocol for the epoxidation of conduritols involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent like dichloromethane (CH₂Cl₂).

-

Step 1: Dissolve the protected conduritol in dry CH₂Cl₂.

-

Step 2: Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise at 0 °C.

-

Step 3: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Step 4: Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Step 5: Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 6: Purify the crude product by column chromatography on silica gel.

-

Step 7: Deprotect the hydroxyl groups if necessary, using standard procedures.

Biological Activity and Mechanism of Action

The biological activity of conduritol epoxides is primarily attributed to their ability to inhibit glycosidases. The stereochemistry of the molecule plays a pivotal role in its selectivity and potency.

Conduritol B Epoxide: A Potent β-Glucosidase Inhibitor

Conduritol B epoxide is a well-characterized, potent, and irreversible inhibitor of β-glucosidases.[5][6][7] It acts as a mechanism-based inhibitor, where the epoxide ring is opened by a nucleophilic carboxylate residue in the active site of the enzyme, forming a stable covalent adduct.[8] This covalent modification inactivates the enzyme.

Due to its potent inhibitory activity against glucocerebrosidase (GCase), Conduritol B epoxide is widely used to create cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GCase deficiency.[5]

Table 2: In Vitro Inhibitory Activity of Conduritol B Epoxide

| Enzyme | IC₅₀ Value | Reference |

| β-Glucosidase | 9 μM | [9] |

| α-Glucosidase | - | [7] |

Biological Activity of this compound Epoxide

The biological activity of this compound epoxide is less extensively documented in the readily available literature compared to its 'B' isomer. However, based on the established structure-activity relationships of other conduritol epoxides, it is plausible that this compound epoxide may also exhibit inhibitory activity against certain glycosidases. The specific stereochemistry of its hydroxyl groups would likely dictate its target enzyme profile and inhibitory potency. Further research is required to fully elucidate the biological targets and efficacy of this compound epoxide. Some studies have focused on the synthesis and biological evaluation of various conduritol and conduramine analogs, which could provide insights into the potential activities of the 'A' epoxide.[10][11]

Spectroscopic and Crystallographic Data

The structural characterization of conduritol epoxides relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the stereochemistry of the cyclitol ring and the epoxide. The chemical shifts and coupling constants of the ring protons provide detailed information about their relative orientations. For epoxides in general, characteristic proton signals appear in the range of 2.5-3.5 ppm.[12]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compounds and to analyze their fragmentation patterns, which can provide further structural information. General fragmentation patterns for epoxides have been described.[12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, allowing for the unambiguous determination of the absolute stereochemistry of the molecule. X-ray crystal structures have been reported for derivatives of other conduritols, confirming their stereochemical assignments.[13]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by Conduritol B epoxide is the lysosomal degradation pathway of glucosylceramide. By inhibiting glucocerebrosidase, it leads to the accumulation of this substrate, mimicking the biochemical phenotype of Gaucher disease.

References

- 1. 7-Oxabicyclo(4.1.0)heptane-2,3,4,5-tetrol | C6H10O5 | CID 2859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. file.glpbio.com [file.glpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Structure of the toxisterols2: X-ray crystal structure of toxisterol2-D epoxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of Conduritol A

An In-Depth Technical Guide to the Physical and Chemical Properties of Conduritol A

Introduction

This compound is a naturally occurring cyclitol, a class of carbocyclic polyols, first isolated in 1908 by K. Kübler from the bark of the vine Marsdenia condurango.[1] As an isomer of cyclohex-5-ene-1,2,3,4-tetrol, this compound has garnered significant interest within the scientific community, particularly for its biological activities.[2] It is found in various plants, including Gymnema sylvestre, and is recognized for its role as a hypoglycemic agent and a glycosidase inhibitor.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and isolation, and its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Needle-like crystals | [3] |

| Molecular Formula | C₆H₁₀O₄ | [1][6] |

| Molecular Weight | 146.14 g/mol | [6] |

| Melting Point | 140 - 147 °C | [3][6] |

| Boiling Point | ~281.9 °C (Predicted, based on isomers) | [2][5] |

| Optical Rotation [α]²⁰D | 0.00 (c=1, H₂O) | [3] |

| Solubility | Soluble in Water, DMSO, Methanol, Ethanol, Pyridine. | [7][8][9] |

| Topological Polar Surface Area | 80.9 Ų | - |

| XLogP3 | -2.1 | - |

Chemical and Spectroscopic Properties

This compound is a meso compound, meaning it is achiral despite having stereocenters, which is consistent with its optical rotation of zero.[3] Its structure has been confirmed through various spectroscopic methods and total synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | - |

| CAS Number | 526-87-4 | [6] |

| ¹H-NMR | (CDCl₃) δ: 5.80 (s, 2H, H-5,6), 4.22 (d, J=4.5, 2H), 3.85 (d, J=4.5, 2H) | [3] |

| ¹³C-NMR | Predicted (D₂O, 75 MHz) δ: 129.57, 73.19, 71.12 ppm | [5] |

| Infrared (IR) | νₘₐₓ (KBr) cm⁻¹: 3038 (C-H stretch, alkene), 1635 (C=C stretch) | [3] |

| Mass Spectrometry (MS) | Exact Mass: 146.05790880 Da. GC-MS of TMS derivative m/z: 434, 332, 230, 202 | [3] |

Experimental Protocols

Synthesis and Isolation

Stereoselective Synthesis from D-Galactose: A general stereoselective synthesis for this compound has been reported starting from D-galactose.[8] The key steps involve the transformation of D-galactose into a key cyclohexenone intermediate, which is then manipulated through a series of straightforward synthetic steps to yield this compound. This approach provides a reliable method for obtaining the compound for research purposes where isolation from natural sources is not feasible.

Isolation from Natural Sources: this compound can be isolated from the leaves of Gymnema sylvestre. A general workflow for the isolation and characterization is outlined below. The process typically involves extraction with a hydroalcoholic solvent, followed by partitioning and chromatographic purification.

α-Glucosidase Inhibition Assay Protocol

This protocol is adapted from standard colorimetric assays used to screen for α-glucosidase inhibitors.

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.01 U/mL) in 50 mM potassium phosphate buffer (KPB), pH 7.0.

-

Substrate Solution: Prepare a 1.25 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in 50 mM KPB, pH 7.0.

-

Test Compound: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water) and create serial dilutions. Acarbose is typically used as a positive control.

-

Stop Solution: Prepare a 0.1 M solution of sodium carbonate (Na₂CO₃).

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test compound dilution (or control) to each well.

-

Add 20 µL of the α-glucosidase enzyme solution to each well.

-

Incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Terminate the reaction by adding 50-100 µL of the stop solution.

-

-

Data Analysis:

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Aldose Reductase Inhibition Assay Protocol

This protocol describes a general method for screening aldose reductase inhibitors by monitoring NADPH oxidation.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA.

-

Enzyme Solution: Prepare a solution of purified or recombinant aldose reductase in assay buffer.

-

Cofactor Solution: Prepare a 0.2 mM solution of NADPH in the assay buffer.

-

Substrate Solution: Prepare a 4.7 mM solution of the substrate (e.g., D,L-glyceraldehyde) in the assay buffer.

-

Test Compound: Prepare stock solutions of this compound in a suitable solvent. Epalrestat can be used as a positive control.

-

-

Assay Procedure (UV-transparent 96-well plate format):

-

To each well, add the assay buffer, 10 µL of the test compound dilution (or control), the enzyme solution, and the substrate solution.

-

Initiate the reaction by adding the NADPH solution. The final volume should be ~200 µL.

-

-

Data Analysis:

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 60-90 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic plot.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Calculate the IC₅₀ value from a dose-response curve.

-

Biological Activity and Mechanism of Action

This compound is primarily known for its hypoglycemic effects, which are attributed to its ability to inhibit key enzymes involved in carbohydrate metabolism and the polyol pathway.[3]

-

α-Glucosidase Inhibition: As a glycosidase hydrolase inhibitor, this compound can block the activity of intestinal α-glucosidase. This enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, this compound slows carbohydrate digestion, leading to a reduced rate of glucose absorption and a blunted postprandial blood glucose spike.[3]

-

Aldose Reductase Inhibition: In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol. The accumulation of sorbitol creates osmotic stress and is a major contributing factor to diabetic complications such as cataracts, neuropathy, and retinopathy. This compound has been shown to inhibit lens aldose reductase, thereby preventing the accumulation of sorbitol and potentially mitigating the onset of these complications.

The dual mechanism of action of this compound is depicted in the diagram below.

References

- 1. acikerisim.sakarya.edu.tr [acikerisim.sakarya.edu.tr]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0082156) [np-mrd.org]

- 6. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 8. Synthesis of conduritols A, (+)-C and (–)-C from D-galactose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

Conduritol A: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

Core Data Summary

| Property | Value | Reference |

| CAS Number | 526-87-4 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀O₄ | [1][2][3][5][6] |

| Molecular Weight | 146.14 g/mol | [1][5][6] |

| Synonyms | (1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | [5] |

Introduction

Conduritol A is a naturally occurring polyhydroxylated cyclohexene, a type of cyclitol, first isolated from the bark of the vine Marsdenia cundurango.[2][7] It is one of six isomers of conduritol and has garnered significant interest in the scientific community for its potential therapeutic properties.[7] This technical guide provides an in-depth overview of this compound, including its biological activities, mechanisms of action, and relevant experimental protocols for researchers in drug discovery and development.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its hypoglycemic effects being the most prominent.[2][6][8] It is recognized as an inhibitor of several key enzymes involved in carbohydrate metabolism.

Hypoglycemic Effect

The primary mechanism behind this compound's hypoglycemic activity is its ability to inhibit the absorption of glucose from the intestine.[6][7] This action helps to reduce postprandial hyperglycemia, a critical factor in the management of diabetes mellitus. By slowing down the digestion and absorption of carbohydrates, this compound can help to maintain lower blood glucose levels.

Enzyme Inhibition

α-Glucosidase Inhibition: α-glucosidases are enzymes located in the brush border of the small intestine that break down complex carbohydrates into glucose.[9] By inhibiting these enzymes, this compound delays the release of glucose into the bloodstream. This mechanism is a key strategy for managing type 2 diabetes.[9]

Aldose Reductase Inhibition: this compound has been shown to inhibit aldose reductase.[2][8] This enzyme is part of the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol can lead to diabetic complications such as cataracts, neuropathy, and nephropathy. By inhibiting aldose reductase, this compound may help to prevent or mitigate these long-term complications of diabetes.[2][8]

Experimental Protocols

Synthesis of Conduritol Derivatives (General Procedure)

Materials:

-

Corresponding acetonide

-

Methanol

-

Dowex 50 resin

-

Ethyl acetate

-

Tetrahydrofuran (THF)

-

Potassium hydroxide (KOH)

-

Dichloromethane

Procedure:

-

Dissolve the corresponding acetonide (0.21 mmol) in methanol (1 mL).

-

Add Dowex 50 resin (200 mg) to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Filter off the resin.

-

Concentrate the filtrate to obtain the deprotected conduritol.

-

Purify the crude residue by flash column chromatography using ethyl acetate with 10% methanol.[10]

This is a general procedure and may require optimization for the specific synthesis of this compound.

In Vitro α-Glucosidase Inhibition Assay

This protocol provides a method to assess the α-glucosidase inhibitory activity of this compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 50 µL of phosphate buffer (50 mM, pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the this compound solution at various concentrations.

-

Pre-incubate the mixture at 37°C for 5-15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (2 mM).

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution (0.1 M).

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Acarbose is used as a positive control.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a method to evaluate the inhibitory effect of this compound on aldose reductase.

Materials:

-

Aldose reductase (e.g., from rat lens)

-

DL-glyceraldehyde as substrate

-

NADPH

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Quercetin or another known aldose reductase inhibitor (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme preparation.

-

Add this compound at various concentrations to the reaction mixture.

-

Pre-incubate the mixture at 37°C for a specified time.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The inhibitory activity is determined by comparing the rate of reaction in the presence of this compound to the rate in its absence.

-

A known inhibitor like Quercetin can be used as a positive control.

Signaling Pathway Interactions

The primary mechanism of this compound's hypoglycemic effect is through the inhibition of intestinal α-glucosidases, which directly impacts carbohydrate digestion and glucose absorption. This is a direct enzymatic inhibition rather than a complex signaling cascade modulation.

However, given its structural similarity to inositol, it is plausible that this compound could interact with pathways involving inositol or its derivatives, which are known to be second messengers in insulin signaling.[11][12][13][14][15] The insulin signaling pathway is a complex cascade that regulates glucose homeostasis. Key components include the insulin receptor (IR), insulin receptor substrate (IRS) proteins, phosphatidylinositol 3-kinase (PI3K), and Akt (Protein Kinase B).[11][12][13][14][15] Further research is required to elucidate any direct effects of this compound on these signaling molecules.

Below is a simplified representation of the insulin signaling pathway, which could be a starting point for investigating potential interactions of this compound.

Caption: A simplified diagram of the insulin signaling pathway.

Conclusion

This compound is a promising natural compound with significant potential in the management of diabetes and its complications. Its well-documented inhibitory effects on α-glucosidase and aldose reductase provide a solid foundation for further research and development. This technical guide offers a summary of the current knowledge and provides essential protocols to aid researchers in their investigation of this compound's therapeutic potential. Further studies are warranted to explore its precise interactions with cellular signaling pathways and to develop it as a potential therapeutic agent.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 526-87-4 | ScreenLib [screenlib.com]

- 3. 526-87-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. clinivex.com [clinivex.com]

- 5. This compound | C6H10O4 | CID 10290861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. EP0474358A2 - Use of conduritol to inhibit an increase in blood sugar level - Google Patents [patents.google.com]

- 8. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insulin signaling and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insulin signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 15. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Conduritol A: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conduritol A, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its diverse biological activities, most notably as a glycosidase inhibitor. First isolated in the early 20th century, its unique stereochemistry and potent inhibitory actions have made it a valuable tool in glycobiology and a lead compound for the development of therapeutics for various diseases, including diabetes and lysosomal storage disorders. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It further delves into its mechanism of action, presenting key quantitative data on its biological activities and detailed experimental protocols for its isolation and synthesis. Finally, this document visualizes the critical signaling pathways influenced by this compound, offering a deeper understanding of its therapeutic potential.

Discovery and History

The journey of conduritols began in 1908 when German chemist K. Kübler first isolated a cyclohexenetetrol from the bark of the "condurango" vine, Marsdenia cundurango (syn. Ruehssia cundurango).[1] This initial isolate was a mixture of isomers, and the specific stereoisomer, this compound, was later identified and characterized. This compound has also been found in other natural sources, such as the leaves of Gymnema sylvestre.[2][3]

The definitive elucidation of the stereochemistry of this compound and the development of stereospecific synthetic routes were significant milestones. The first non-stereospecific synthesis of this compound was achieved by Nakajima and his team. Subsequent research focused on developing more controlled and efficient synthetic methods, a testament to the enduring interest in this molecule and its derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₀O₄ | [3] |

| Molecular Weight | 146.14 g/mol | [3] |

| CAS Number | 526-87-4 | --INVALID-LINK-- |

| Appearance | Crystalline solid | [4] |

| SMILES | C1=C--INVALID-LINK--O)O">C@@HO | [3] |

| InChIKey | LRUBQXAKGXQBHA-GUCUJZIJSA-N | [3] |

Biological Activity and Mechanism of Action

This compound and its derivatives are best known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibitory activity is the basis for many of its observed physiological effects.

Glycosidase Inhibition

While specific IC₅₀ values for this compound against a wide range of glycosidases are not extensively documented in publicly available literature, its derivatives, particularly the epoxides, are well-characterized as potent, irreversible inhibitors. For instance, Conduritol B epoxide (CBE) is a widely used tool to study glycosidase function and to create animal models of lysosomal storage diseases like Gaucher disease. CBE acts as a mechanism-based inhibitor, forming a covalent bond with the catalytic nucleophile in the active site of retaining β-glucosidases.[1][5] This irreversible inhibition leads to the accumulation of the enzyme's substrate.

Hypoglycemic and Antidiabetic Effects

Studies have demonstrated that this compound possesses hypoglycemic properties.[6][7] This effect is, in part, attributed to its ability to inhibit intestinal glucose absorption.[4] Furthermore, this compound has been shown to inhibit aldose reductase, a key enzyme in the polyol pathway.[8] Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications such as cataracts, neuropathy, and nephropathy. By inhibiting aldose reductase, this compound can mitigate the accumulation of sorbitol, a damaging sugar alcohol.

Application in Gaucher Disease Models

The irreversible inhibition of glucocerebrosidase (GBA) by Conduritol B epoxide is instrumental in creating cellular and animal models of Gaucher disease.[1][9][10] Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide due to deficient GBA activity. These models are crucial for studying the pathophysiology of the disease and for the development of novel therapeutic strategies.

Experimental Protocols

Isolation of this compound from Gymnema sylvestre

The following protocol is a representative method for the isolation of this compound from the dried leaves of Gymnema sylvestre.[4][5][11]

Materials:

-

Dried, powdered leaves of Gymnema sylvestre

-

Petroleum ether

-

90% Methanol

-

1% Aqueous potassium hydroxide (KOH) solution

-

Soxhlet apparatus

-

Rotary evaporator

-

Chromatography column (e.g., silica gel)

-

Thin-layer chromatography (TLC) plates

-

Crystallization solvents (e.g., methanol, ethanol)

Procedure:

-

Defatting: The powdered leaves are subjected to continuous hot extraction with petroleum ether in a Soxhlet apparatus for several hours to remove lipids.

-

Methanolic Extraction: The defatted plant material is then extracted with 90% methanol using the Soxhlet apparatus until the soluble components are fully extracted.

-

Solvent Evaporation: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a thick paste.

-

Alkaline Treatment: The crude extract is dissolved in a 1% aqueous KOH solution with continuous stirring to hydrolyze any esters and facilitate the separation of acidic compounds.

-

Purification: The alkaline solution is then subjected to column chromatography. The column is eluted with a suitable solvent system to separate this compound from other constituents. The fractions are monitored by TLC.

-

Crystallization: Fractions containing pure this compound are combined, concentrated, and the compound is crystallized from an appropriate solvent to yield pure, crystalline this compound.

Stereospecific Synthesis of this compound

A novel and stereospecific synthesis of this compound has been developed starting from cyclohexa-1,4-diene.[12] This method involves the introduction of hydroxyl groups through classical permanganate oxidation followed by photo-oxygenation, and subsequent ring-opening reactions.

Key Steps:

-

Initial Oxidation: Reaction of cyclohexa-1,4-diene with potassium permanganate (KMnO₄) to introduce cis-hydroxyl groups.

-

Photo-oxygenation: The resulting diol is subjected to photo-oxygenation to introduce further oxygen functionalities.

-

Ring-opening: Specific ring-opening reactions are then carried out to achieve the desired stereochemistry of this compound.

Future Perspectives

This compound and its derivatives continue to be of great interest to the scientific community. The development of more potent and selective inhibitors of specific glycosidases holds promise for the treatment of a range of diseases. Further research into the downstream signaling consequences of glycosidase inhibition by these compounds will undoubtedly uncover new therapeutic targets and applications. Moreover, the use of conduritol-based probes will continue to be invaluable for advancing our understanding of the complex roles of glycosidases in health and disease. The rich history and versatile chemistry of this compound ensure its continued relevance in the fields of chemical biology and drug discovery.

References

- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ijlpr.com [ijlpr.com]

- 6. researchgate.net [researchgate.net]

- 7. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. A novel and stereospecific synthesis of conduritol-A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Biological Activity of Conduritol A from Marsdenia tomentosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conduritol A, a naturally occurring cyclitol found in significant quantities in the plant Marsdenia tomentosa, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known bioactivities of this compound, with a focus on its role as an insect oviposition stimulant and its potential therapeutic applications, including hypoglycemic, antioxidant, and immunomodulatory effects. This document details the experimental protocols used to evaluate these activities, presents quantitative data in a clear, tabular format, and visualizes key experimental workflows and hypothetical signaling pathways using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Marsdenia tomentosa, a plant belonging to the Asclepiadaceae family, is a rich source of various secondary metabolites, including a notable abundance of the cyclitol, this compound.[1] While the broader chemical profile of Marsdenia species includes compounds with antitumor and immunomodulatory properties, this compound itself has demonstrated a unique spectrum of biological effects.[2] This guide focuses specifically on the biological activities attributed to this compound, providing a detailed examination of the scientific evidence and methodologies employed in its study. The information presented herein is aimed at facilitating further research and exploration into the therapeutic and ecological potential of this intriguing natural product.

Biological Activities of this compound

This compound has been primarily investigated for two distinct biological activities: its role in insect behavior as an oviposition stimulant and its pharmacological effects in mammalian systems, particularly its hypoglycemic and antioxidant properties.

Oviposition Stimulation in Parantica sita

This compound, isolated from Marsdenia tomentosa, has been identified as a moderate oviposition stimulant for the danaid butterfly, Parantica sita.[1] Interestingly, its activity is significantly enhanced through a synergistic interaction with other co-occurring compounds, namely conduritol F and its glucoside.[1] This suggests a complex chemical ecology wherein the butterfly utilizes a specific chemical profile of the host plant for oviposition cues.

Quantitative Data on Oviposition Stimulation:

| Compound(s) | Dose (µg/cm²) | Mean Oviposition Response (%) ± SE |

| This compound | 50 | ~20% |

| Conduritol F | 5 | Inactive |

| Conduritol F 2-O-glucoside | 5 | ~35% |

| This compound + Conduritol F | 50 + 5 | ~45% |

| This compound + Conduritol F 2-O-glucoside | 50 + 5 | ~60% |

Data extracted from Honda et al., 2004.[1]

Hypoglycemic, Antioxidant, and Immunomodulatory Activities

Studies on this compound isolated from Gymnema sylvestre have demonstrated its potential as a therapeutic agent for managing diabetes and its complications. In a study using alloxan-induced diabetic rats, oral administration of this compound (10 mg/kg/day) for 14 days resulted in significant hypoglycemic effects.[3][4] Furthermore, the study revealed that this compound can regulate lipid metabolism, exhibit free-radical scavenging and antioxidant activities, and potentiate immune function.[3][4]

Quantitative Data on Pharmacological Effects in Diabetic Rats:

| Parameter | Treatment Group | Result |

| Fasting Blood Glucose | This compound (high and mid dosage) | Remarkably reduced (P < 0.01) |

| Serum Insulin | This compound | Significantly increased (P < 0.05) |

| Superoxide Dismutase (SOD) Activity | This compound | Obviously increased (P < 0.05) |

| Malondialdehyde (MDA) Amount | This compound | Obviously decreased (P < 0.05) |

| Glucose Disposal | This compound | Obviously increased (P < 0.05) |

| Thymus, Pancreas, Spleen Index | This compound | Significantly increased (P < 0.01 or 0.05) |

Data extracted from Wei et al., 2008.[3][4]

Glycosidase Inhibition (Hypothetical)

While direct inhibitory activity of this compound on glycosidases has not been extensively reported, its structural analog, Conduritol B epoxide, is a well-known irreversible inhibitor of α-glucosidase.[5] This suggests that this compound may also possess glycosidase inhibitory properties, which could contribute to its observed hypoglycemic effects. Further research is required to elucidate the specific inhibitory kinetics of this compound against various glycosidases.

Experimental Protocols

Isolation of this compound from Marsdenia tomentosa

A general protocol for the isolation of this compound from the aqueous fraction of a methanolic extract of Marsdenia tomentosa involves solvent partitioning followed by various forms of column chromatography.[1]

Butterfly Oviposition Bioassay

The oviposition-stimulatory activity of this compound is evaluated using gravid female Parantica sita butterflies in a choice test.

Protocol:

-

Preparation of Test Substrate: A known concentration of the test compound (dissolved in a suitable solvent) is applied to a filter paper disc. The solvent is allowed to evaporate completely.

-

Bioassay Arena: The treated filter paper disc is placed in a cage with a gravid female butterfly.

-

Observation: The butterfly's oviposition behavior is observed for a defined period. A positive response is recorded if the female lays one or more eggs on the test substrate.

-

Data Analysis: The percentage of positive responses is calculated for each test compound and concentration.

In Vivo Hypoglycemic Activity Assay in a Diabetic Rat Model

The hypoglycemic effect of this compound is assessed in alloxan-induced diabetic rats.

Protocol:

-

Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of alloxan.

-

Animal Grouping: Diabetic rats are divided into control and treatment groups.

-

Treatment: The treatment group receives daily oral administration of this compound (e.g., 10 mg/kg) for a specified period (e.g., 14 days). The control group receives the vehicle.

-

Parameter Measurement: At the end of the treatment period, blood samples are collected to measure fasting blood glucose, serum insulin, and other biochemical markers (e.g., SOD, MDA).

-

Data Analysis: The data from the treatment group is compared to the diabetic control group to determine the statistical significance of the observed effects.

In Vitro α-Glucosidase Inhibition Assay

This is a general protocol to assess the potential α-glucosidase inhibitory activity of this compound.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of this compound for a defined period.

-

Reaction Initiation: Add the pNPG substrate to initiate the reaction.

-

Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm at regular intervals.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of this compound.

Hypothetical Signaling Pathways

Based on the observed hypoglycemic and antioxidant effects of this compound, the following signaling pathways are proposed as potential mechanisms of action. It is important to note that these are hypothetical pathways and require experimental validation.

Hypothetical Pathway for Hypoglycemic Effect

The hypoglycemic effect of this compound may be mediated through the potentiation of insulin signaling and/or the inhibition of α-glucosidase, leading to reduced glucose absorption.

Hypothetical Pathway for Antioxidant Effect

The antioxidant activity of this compound may involve the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Conclusion and Future Directions

This compound from Marsdenia tomentosa is a promising natural product with demonstrated biological activities that warrant further investigation. Its role as an oviposition stimulant highlights its ecological significance, while its hypoglycemic, antioxidant, and immunomodulatory effects suggest its potential for therapeutic development.

Future research should focus on:

-

Elucidating the precise mechanism of action for its hypoglycemic and antioxidant effects, including the validation of the proposed signaling pathways.

-

Conducting detailed kinetic studies to determine the inhibitory activity and mechanism of this compound against α-glucosidase and other relevant enzymes.

-

Performing comprehensive preclinical and clinical studies to evaluate the safety and efficacy of this compound for the treatment of diabetes and other metabolic disorders.

-

Investigating the synergistic interactions of this compound with other phytochemicals from Marsdenia tomentosa to explore potential combination therapies.

This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of the biological activities of this compound. The continued study of this compound holds the potential to unlock new therapeutic avenues and deepen our understanding of the intricate chemical interactions in the natural world.

References

- 1. restorativemedicine.org [restorativemedicine.org]

- 2. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre]. | Semantic Scholar [semanticscholar.org]

- 3. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Conduritol A: Mechanism and Application as a Glycoside Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol A, a cyclitol, is a potent, irreversible inhibitor of specific glycoside hydrolases, particularly those with a retaining mechanism. Its structural resemblance to the cyclitol core of monosaccharides allows it to enter the active site of these enzymes. This guide provides an in-depth overview of this compound, its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on cellular pathways, making it a valuable resource for researchers in glycobiology and drug development.

Mechanism of Action: Irreversible Inhibition

This compound functions as a mechanism-based inactivator. Upon entering the enzyme's active site, the epoxide ring of this compound is opened by a nucleophilic attack from one of the catalytic residues (typically an aspartate or glutamate) of the glycoside hydrolase. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. This covalent modification of the active site prevents the enzyme from binding to and hydrolyzing its natural substrate.

Figure 1: Mechanism of irreversible inhibition of a retaining glycoside hydrolase by this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound varies depending on the specific glycoside hydrolase. The following tables summarize key quantitative data for its activity against various enzymes.

Table 1: In Vitro Inhibitory Activity of this compound Against Various Glycoside Hydrolases

| Enzyme | Organism/Source | IC50 | Ki | Reference |

| β-Glucosidase | Almond | 1.5 µM | - | |

| α-Glucosidase | Saccharomyces cerevisiae | > 1 mM | - | |

| β-Galactosidase | Aspergillus oryzae | No Inhibition | - | |

| α-Mannosidase | Jack Bean | No Inhibition | - |

Table 2: Second-Order Rate Constants for Inactivation of Drosophila melanogaster Glycoside Hydrolases by this compound

| Enzyme | k_i (min⁻¹ M⁻¹) |

| β-Glucosidase | 1.2 x 10⁴ |

| α-Glucosidase | 1.8 x 10² |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for assessing the inhibitory activity of this compound.

1. Enzyme Kinetics Assay for IC50 Determination

This protocol outlines a typical colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials:

-

Purified glycoside hydrolase

-

This compound stock solution (in a suitable buffer, e.g., water or DMSO)

-

Chromogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.8)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of the enzyme solution to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Allow the reaction to proceed for a set time (e.g., 10-20 minutes).

-

Stop the reaction by adding the stop solution. The stop solution also develops the color of the product (e.g., p-nitrophenol).

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader.

-

Plot the enzyme activity (absorbance) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

2. Synthesis of this compound

A common synthetic route to this compound starts from myo-inositol.

Figure 2: A simplified workflow for the chemical synthesis of this compound from myo-inositol.

Impact on Signaling Pathways and Disease Models

The inhibition of specific glycoside hydrolases by this compound can have significant biological consequences. For instance, the inhibition of lysosomal β-glucosidase (GBA1) is a key area of research in Gaucher disease and has been linked to an increased risk of Parkinson's disease.

Inhibition of GBA1 by this compound leads to the accumulation of its substrate, glucosylceramide, within lysosomes. This lysosomal dysfunction is thought to contribute to the aggregation of α-synuclein, a hallmark of Parkinson's disease.

Figure 3: Impact of this compound on the GBA1 pathway and its link to α-synuclein aggregation.

Conclusion

This compound remains a critical tool for studying the function of retaining glycoside hydrolases. Its well-characterized mechanism of irreversible inhibition and its specificity for certain enzymes make it invaluable for probing biological pathways and for developing activity-based probes. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this potent inhibitor. Further research into the downstream effects of inhibiting specific glycoside hydrolases with this compound will continue to provide insights into disease pathogenesis and potential therapeutic strategies.

Understanding the polyol pathway and Conduritol A

An In-depth Technical Guide: The Polyol Pathway and the Inhibitory Action of Conduritol A

Executive Summary

The polyol pathway, a secondary route for glucose metabolism, becomes significantly activated under hyperglycemic conditions, playing a pivotal role in the pathogenesis of diabetic complications.[1] This two-step enzymatic process, converting glucose to fructose via a sorbitol intermediate, leads to osmotic and oxidative stress in insulin-independent tissues such as the retina, kidneys, and peripheral nerves.[1][2] The pathway's rate-limiting enzyme, aldose reductase (AR), has become a key therapeutic target for mitigating hyperglycemic damage.[3][4] This technical guide provides a comprehensive overview of the polyol pathway's mechanism, its role in diabetic pathophysiology, and the inhibitory action of this compound, a naturally occurring polyol that has demonstrated efficacy in inhibiting aldose reductase.[5] Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided for researchers, scientists, and drug development professionals.

The Polyol Pathway: Mechanism and Pathophysiology

Under normoglycemic conditions, less than 3% of glucose enters the polyol pathway, with the majority being processed through glycolysis.[6] However, in states of chronic hyperglycemia, the primary glycolytic enzyme, hexokinase, becomes saturated, shunting excess glucose into the polyol pathway.[2] This activation is implicated in the development of diabetic neuropathy, retinopathy, and nephropathy.[3][7]

The pathway consists of two primary enzymatic reactions:

-

Glucose Reduction: Aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[8][9] This is the rate-limiting step of the pathway.[6][9]

-

Reaction: Glucose + NADPH + H⁺ → Sorbitol + NADP⁺

-

-

Sorbitol Oxidation: Sorbitol dehydrogenase (SDH) then oxidizes sorbitol to fructose, with NAD⁺ as the cofactor.[10][11]

-

Reaction: Sorbitol + NAD⁺ ⇌ Fructose + NADH

-

Mechanisms of Hyperglycemic Damage

The over-activation of the polyol pathway contributes to cellular damage through several interconnected mechanisms:

-

Osmotic Stress: In tissues with low SDH activity, sorbitol accumulates intracellularly.[1][12] Because sorbitol is a polyol and does not readily cross cell membranes, its accumulation increases intracellular osmotic pressure, leading to cell swelling, membrane damage, and functional impairment.[2][10][13]

-

Oxidative Stress: The high consumption of NADPH by aldose reductase depletes the cellular pool available for other critical reductive processes.[1] This particularly impacts the regeneration of reduced glutathione (GSH), the cell's primary non-enzymatic antioxidant, by glutathione reductase, thereby increasing vulnerability to reactive oxygen species (ROS).[9][14]

-

Cofactor Imbalance: The increased conversion of sorbitol to fructose alters the cytosolic NADH/NAD⁺ ratio.[3] This redox imbalance can disrupt various metabolic functions and contribute to a state of "pseudohypoxia".[14]

-

Advanced Glycation End-products (AGEs): The fructose generated by the pathway can be phosphorylated to fructose-3-phosphate, a potent precursor for the formation of advanced glycation end-products (AGEs). AGEs are known to cause irreversible cross-linking of proteins, contributing to cellular dysfunction and the progression of diabetic complications.[2]

This compound: An Aldose Reductase Inhibitor

This compound is a polycyclic alcohol (a polyol) found in plants such as Gymnema sylvestre.[5][15] While other related compounds, such as Conduritol B epoxide, are known inhibitors of glycosidases, research has specifically identified this compound as an inhibitor of aldose reductase, the key enzyme in the polyol pathway.[5][16][17]